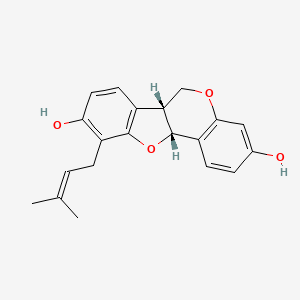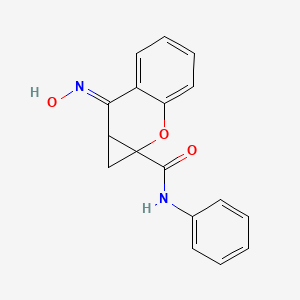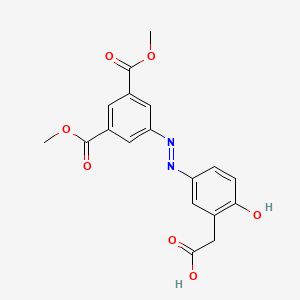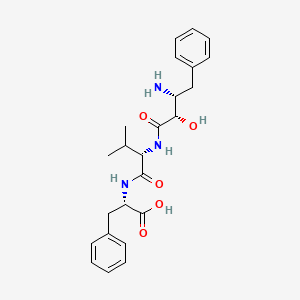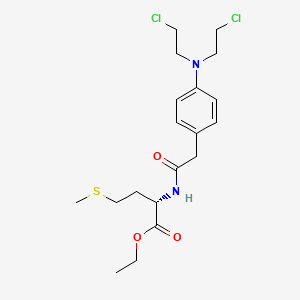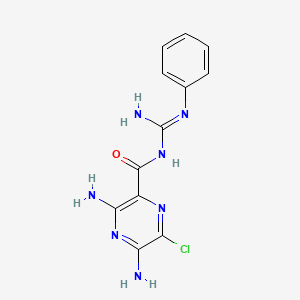
Nopol
Übersicht
Beschreibung
Nopol, chemically known as 2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol, is a bicyclic primary alcohol. It is characterized by a gently balsamic smell reminiscent of camphor tree bark . This compound is a terpenoid-like compound derived from the condensation reaction of β-pinene and formaldehyde using a Lewis acid as a catalyst . It is an inexpensive and biorenewable substrate, making it an attractive choice for various applications.
Wissenschaftliche Forschungsanwendungen
Nopol has a wide range of applications in scientific research:
Biology: this compound derivatives have been investigated for their antifungal properties.
Industry: this compound is used in the production of fragrances, detergents, and agrochemicals.
Wirkmechanismus
Target of Action
Nopol, a derivative of β-pinene , has been identified as an inhibitor of alpha-glucosidase . Alpha-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition can have significant effects on metabolic processes.
Biochemical Pathways
This compound’s primary action on the alpha-glucosidase enzyme impacts the carbohydrate digestion pathway . By inhibiting this enzyme, this compound prevents the breakdown of complex carbohydrates, thereby reducing the release of glucose into the bloodstream. This can have downstream effects on insulin release and glucose metabolism.
Result of Action
The inhibition of alpha-glucosidase by this compound leads to a decrease in blood glucose levels . This can have a variety of effects at the molecular and cellular levels, including reduced insulin release from pancreatic beta cells and altered glucose uptake in peripheral tissues. The overall effect is a potential improvement in glycemic control.
Action Environment
The action of this compound, like many other bioactive compounds, can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which this compound is acting. For instance, the presence of other alpha-glucosidase inhibitors could potentially enhance or interfere with this compound’s action .
Biochemische Analyse
Biochemical Properties
Nopol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to exhibit antifungal activity by interacting with fungal enzymes and disrupting their metabolic processes . The interaction of this compound with these enzymes often involves binding to active sites, leading to inhibition or modification of enzyme activity. Additionally, this compound’s structural properties allow it to form stable complexes with proteins, influencing their function and stability.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been reported to inhibit the growth of certain fungal cells by interfering with their metabolic pathways . This interference can lead to altered gene expression and disrupted cellular metabolism, ultimately affecting cell viability and function. Furthermore, this compound’s impact on cell signaling pathways can modulate cellular responses to external stimuli, influencing processes such as cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound derivatives have been shown to inhibit fungal enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound has been associated with sustained inhibition of fungal growth and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antifungal activity and modulation of cellular processes . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity. These findings underscore the importance of dosage optimization in the application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, this compound derivatives have been shown to inhibit key enzymes in fungal metabolic pathways, leading to disrupted metabolic flux and altered metabolite levels . These interactions can affect the overall metabolic balance within cells, influencing processes such as energy production and biosynthesis. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and effectiveness. For example, efficient transport and accumulation of this compound in target tissues can enhance its antifungal activity, while improper distribution may limit its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound derivatives have been observed to localize within fungal cells’ cytoplasm and organelles, where they exert their antifungal effects . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its intracellular dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nopol is typically synthesized through the Prins reaction, which involves the acid-catalyzed condensation of β-pinene with paraformaldehyde . The reaction conditions often include the use of a Lewis acid catalyst such as zinc chloride. The process can be optimized using heterogeneous catalysts like Sn-MCM-41, which allows for lower reaction temperatures and easier catalyst separation .
Industrial Production Methods: In industrial settings, this compound is produced by the oxyfunctionalization of crude turpentine oil over Sn-MCM-41 catalyst. This method achieves a high conversion rate of β-pinene to this compound with a selectivity of 93% . The catalyst can be reused multiple times without significant loss of activity, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: Nopol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nopyl acetate, an important fragrant compound.
Substitution: this compound can participate in nucleophilic aromatic substitution reactions, such as the alkylation with epichlorohydrin.
Acetalization: this compound can react with aldehydes like 3-cyclohexene 1-carboxyaldehyde to form acetals.
Common Reagents and Conditions:
Oxidation: Dimethyl dioxirane is commonly used as the oxidizing agent.
Substitution: Alkylation reactions often involve the use of epichlorohydrin and cyanuric chloride.
Acetalization: This reaction typically requires an aldehyde and an acid catalyst.
Major Products:
Nopyl Acetate: Formed through the oxidation of this compound.
Epoxy Monomers: Derived from the alkylation and subsequent epoxidation of this compound.
Vergleich Mit ähnlichen Verbindungen
Nopol can be compared with other similar compounds such as:
Nopyl Acetate: A derivative of this compound used in fragrances.
β-Pinene: The precursor to this compound, used in the synthesis of various terpenoid compounds.
Cycloaliphatic Epoxy Resins: Derived from this compound, these resins offer high resistance to UV degradation and low dielectric constants.
Uniqueness: this compound’s uniqueness lies in its biorenewable nature and versatility in various chemical reactions. Its ability to form highly reactive epoxy monomers and its applications in antifungal and antiplasmodial research highlight its importance in both scientific and industrial fields.
Eigenschaften
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKSAUSPJGWCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861780 | |
| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; [Acros Organics MSDS], Colroless, slight viscous liquid; mild woody camphoraceous odour | |
| Record name | Nopol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 10-Hydroxymethylene-2-pinene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
230.00 to 240.00 °C. @ 760.00 mm Hg | |
| Record name | (-)-Nopol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in organic solvents and oils, Miscible at room temperature (in ethanol) | |
| Record name | 10-Hydroxymethylene-2-pinene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.965-0.973 | |
| Record name | 10-Hydroxymethylene-2-pinene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
128-50-7, 35836-73-8 | |
| Record name | Nopol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nopol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nopol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nopol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nopol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-Nopol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




